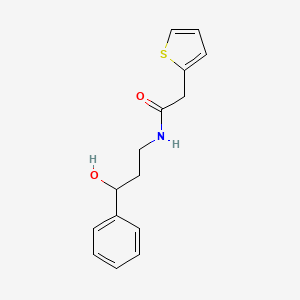

N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide

Description

N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a thiophene ring and a 3-hydroxy-3-phenylpropyl substituent. Structurally, the compound combines a phenyl group attached to a hydroxy-bearing propyl chain, linked via an acetamide bridge to a thiophen-2-yl moiety.

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c17-14(12-5-2-1-3-6-12)8-9-16-15(18)11-13-7-4-10-19-13/h1-7,10,14,17H,8-9,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUNIEZUHBRXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CC2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-3-phenylpropylamine and thiophene-2-acetic acid.

Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3-hydroxy-3-phenylpropylamine and the carboxyl group of thiophene-2-acetic acid. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may involve:

Optimization of Reaction Conditions: Scaling up the reaction while optimizing temperature, solvent, and reaction time to maximize yield and purity.

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl and thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Halogens, nitrating agents, and Friedel-Crafts catalysts.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

Medicinal Chemistry: As a scaffold for designing new drugs with potential therapeutic effects.

Materials Science: As a building block for creating novel materials with unique electronic or optical properties.

Biological Studies: Investigating its interactions with biological targets and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The phenyl and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the amide group could form hydrogen bonds.

Comparison with Similar Compounds

N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

- Structure: Features a cyano group (-CN) on the thiophen-2-yl ring instead of the hydroxy-phenylpropyl chain.

- Synthesis: Prepared via N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .

2-(Thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

- Structure : Contains a trifluoromethyl (-CF₃) group and hydroxy-phenylpropyl chain.

- Molecular Formula: C₁₅H₁₄F₃NO₂S (MW: 329.3) .

- Key Differences : The trifluoro group enhances lipophilicity and metabolic stability, contrasting with the purely hydrocarbon phenyl group in the target compound.

N-Cyclohexyl-2-morpholino-2-(thiophen-2-yl)acetamide

- Structure: Substitutes the hydroxy-phenylpropyl group with a cyclohexyl-morpholino moiety.

- Molecular Formula : C₁₇H₂₄N₂O₂S (MW: 320.45) .

- Key Differences: The morpholino group improves water solubility, whereas the hydroxy-phenylpropyl chain in the target compound may favor membrane permeability.

Pharmacological and Physicochemical Properties

*Calculated based on structural analysis.

- Solubility: The hydroxy group in the target compound may improve aqueous solubility relative to purely hydrophobic analogs (e.g., trifluoro derivatives) but less than morpholino-containing compounds .

- Bioactivity : While acetamides with pyrrolidine or piperidine substituents show anti-cancer activity (e.g., IC₅₀ values <10 µM against HCT-116 and MCF-7 cells) , the target compound’s pharmacological profile remains unexplored.

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Molecular Formula: C₁₅H₁₇NO₂S

Molecular Weight: 289.37 g/mol

The compound features a phenyl group and a thiophene ring, contributing to its unique chemical properties. The synthesis typically involves the formation of an amide bond between 3-hydroxy-3-phenylpropylamine and thiophene-2-acetic acid, often facilitated by coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various strains, including:

- Gram-positive bacteria: Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

- Gram-negative bacteria: Moderate effectiveness against Escherichia coli.

- Fungi: Shows activity against Candida albicans.

The compound's effectiveness is attributed to its ability to penetrate bacterial cell membranes, likely due to the lipophilic nature of the phenyl and thiophene rings .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. Studies suggest that it may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Receptor Interaction: The compound may bind to hydrophobic pockets in proteins due to its aromatic structures.

- Enzyme Modulation: It could influence enzymatic activity related to inflammation or microbial growth.

- Signal Pathway Alteration: The compound may alter signaling pathways associated with immune responses, enhancing its therapeutic potential.

Study 1: Antimicrobial Efficacy

A study conducted on various chloroacetamides, including derivatives similar to this compound, demonstrated that structural modifications significantly influenced antimicrobial activity. Compounds with halogenated phenyl rings displayed enhanced efficacy against Gram-positive bacteria due to increased lipophilicity, which facilitates membrane penetration .

| Compound | Activity Against MRSA | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | Very High | Low | Moderate |

Study 2: Anti-inflammatory Potential

In another study focusing on anti-inflammatory agents, this compound was evaluated for its ability to reduce cytokine production in vitro. Results indicated a significant decrease in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide?

To synthesize this compound, prioritize coupling reactions between thiophene-2-acetic acid derivatives and 3-hydroxy-3-phenylpropylamine. Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents (e.g., DMF or THF) under nitrogen to minimize side reactions. Monitor reaction progress via TLC or HPLC for intermediate isolation. Post-synthetic purification via column chromatography (silica gel, gradient elution) is critical due to polar functional groups .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- NMR : Use - and -NMR to confirm the thiophene ring (δ ~6.8–7.5 ppm for aromatic protons) and acetamide carbonyl (δ ~165–170 ppm).

- IR : Validate the amide C=O stretch (~1650–1680 cm) and hydroxyl group (~3200–3500 cm).

- MS : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-reference with computational predictions (e.g., quantum chemical calculations) to address discrepancies .

Q. What solvent systems are optimal for solubility studies of this compound in preclinical assays?

Test polar aprotic solvents (DMSO, DMF) for initial solubility. For in vitro assays, use phosphate-buffered saline (PBS) with ≤1% DMSO. If precipitation occurs, consider co-solvents (e.g., PEG-400) or micellar formulations. Document solubility limits using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound?

Employ density functional theory (DFT) to map electron density distribution and identify reactive sites (e.g., hydroxyl and acetamide groups). For biological targets, use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with enzymes or receptors. Validate predictions with in vitro assays (e.g., enzyme inhibition) and correlate results with computational data .

Q. What experimental strategies address contradictory data in reaction yield optimization?

Adopt a Design of Experiments (DoE) approach (e.g., Box-Behnken or factorial design) to isolate critical variables (e.g., temperature, catalyst loading). Use ANOVA to analyze interactions between factors. If contradictions persist, validate via independent replicates or alternative characterization methods (e.g., in situ FTIR for reaction monitoring) .

Q. How can reaction mechanism elucidation be performed for unexpected byproducts during synthesis?

- Isolation : Purify byproducts via preparative HPLC.

- Structural Analysis : Combine NMR, X-ray crystallography (if crystalline), and MS/MS fragmentation patterns.

- Computational Support : Perform transition-state calculations (Gaussian, ORCA) to model plausible pathways. Compare experimental and theoretical data to identify intermediates .

Q. What advanced separation techniques are suitable for isolating stereoisomers or polymorphs of this compound?

Use chiral stationary phases (CSPs) in HPLC (e.g., amylose or cellulose derivatives) for enantiomer separation. For polymorphs, employ differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to characterize crystalline forms. Solvent recrystallization under controlled conditions (e.g., cooling rate) can selectively induce desired polymorphs .

Methodological Challenges in Data Interpretation

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

- Re-evaluate Models : Adjust force fields or docking parameters (e.g., solvation effects).

- Experimental Validation : Perform dose-response assays (IC, EC) to confirm activity thresholds.

- Data Integration : Use machine learning (e.g., Random Forest) to identify overlooked variables (e.g., membrane permeability) .

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Quality by Design (QbD) : Define critical quality attributes (CQAs) and control raw material variability.

- Kinetic Studies : Optimize mixing efficiency and heat transfer using microreactors or flow chemistry .

Safety and Handling Considerations

Q. What safety protocols mitigate risks associated with reactive intermediates during synthesis?

- Hazard Assessment : Screen intermediates for explosivity (DSC) and toxicity (in silico tools like ProTox-II).

- Engineering Controls : Use fume hoods with HEPA filters and explosion-proof equipment.

- Waste Management : Neutralize reactive byproducts (e.g., quench with aqueous citric acid) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.